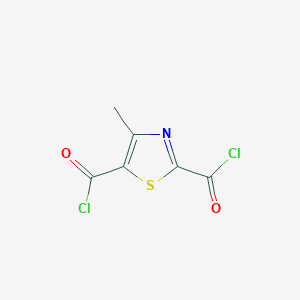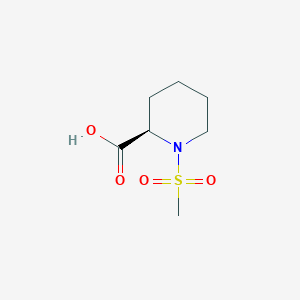
3-allyl-N-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-allyl-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It is a derivative of benzamide, characterized by the presence of an allyl group, a methoxy group, and a methyl group attached to the nitrogen atom of the benzamide structure.
Preparation Methods
The synthesis of 3-allyl-N-methoxy-N-methylbenzamide can be achieved through various synthetic routes. One common method involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . This approach utilizes lithium diisopropylamide (LDA) as a base to promote the deprotonative aroylation of methyl sulfides, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes, with optimization for large-scale production.
Chemical Reactions Analysis
3-allyl-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include organolithium and organomagnesium reagents, which facilitate nucleophilic acyl substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with organolithium reagents can lead to the formation of ketones.
Scientific Research Applications
3-allyl-N-methoxy-N-methylbenzamide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organic compounds. In biology and medicine, it may be investigated for its potential pharmacological properties. Additionally, it can be used in the preparation of β-trifluoromethyl enaminones, which are valuable intermediates in organic synthesis .
Mechanism of Action
The mechanism of action of 3-allyl-N-methoxy-N-methylbenzamide involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways involved may vary depending on the context of its application. For example, in pharmacological studies, it may interact with specific enzymes or receptors to exert its effects. The detailed mechanism of action would require further experimental investigation to elucidate.
Comparison with Similar Compounds
3-allyl-N-methoxy-N-methylbenzamide can be compared with other similar compounds, such as N-methylbenzamide and N-methoxy-N-methylbenzamide . These compounds share structural similarities but differ in the presence of specific functional groups. The uniqueness of this compound lies in the presence of the allyl group, which may confer distinct chemical and biological properties compared to its analogs.
Similar Compounds
- N-methylbenzamide
- N-methoxy-N-methylbenzamide
- 3-(Chloromethyl)-N-methoxy-N-methylbenzamide
- 3-FLUORO-N-METHOXY-N-METHYLBENZAMIDE
- 3- (BENZYLOXY)-N-METHOXY-N-METHYLBENZAMIDE
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-methoxy-N-methyl-3-prop-2-enylbenzamide |
InChI |
InChI=1S/C12H15NO2/c1-4-6-10-7-5-8-11(9-10)12(14)13(2)15-3/h4-5,7-9H,1,6H2,2-3H3 |
InChI Key |
VTBKLJWRESUQJR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=CC(=C1)CC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


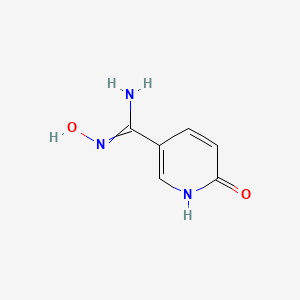

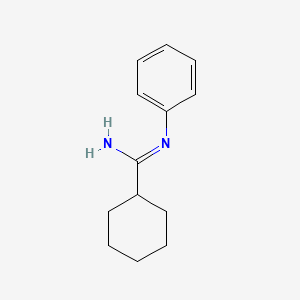
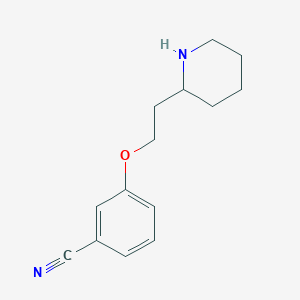



![3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13886069.png)
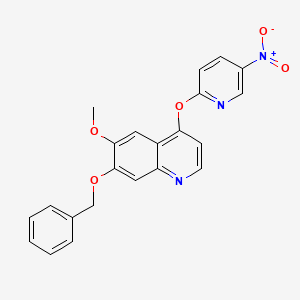
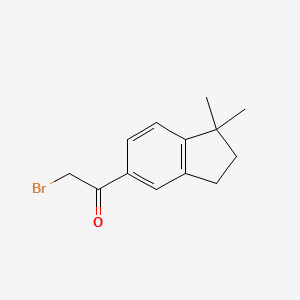
![5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B13886093.png)
